![molecular formula C12H21NO3 B2420683 Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2408974-32-1](/img/structure/B2420683.png)
Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate were not found, related compounds have been synthesized through various reactions. For instance, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol through four steps including nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate Derivatives Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate and its derivatives play a significant role in the synthesis of small molecule anticancer drugs. Efficient synthetic methods have been developed to create these compounds, which are crucial intermediates in the development of pharmaceuticals aimed at combating cancer resistance issues. These compounds, due to their structure, are also foundational in the development of drugs for other conditions like depression and cerebral ischemia (Zhang et al., 2018).
Synthesis of N-Boc Protected Oxazolidines The compound has been utilized as a precursor in the synthesis of N-Boc protected oxazolidines, showcasing its versatility in chemical synthesis. The synthesis process involves protection, cyclization, and several other steps, indicating the compound's importance in complex chemical synthesis routes (Khadse & Chaudhari, 2015).
Synthesis of Piperidine Derivatives Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate has also been used as a synthon for the preparation of diverse piperidine derivatives, underlining its utility in the synthesis of complex organic molecules (Moskalenko & Boev, 2014).
Material and Polymer Applications
Synthesis of Polyamides The compound has been involved in the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance material applications (Hsiao et al., 2000).
Stereoselective Synthesis of Piperidine Derivatives The compound is integral in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This synthesis contributes to the creation of N-Boc piperidine derivatives, highlighting its importance in creating stereochemically complex structures (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative used in scientific research for its unique properties
Biochemical Pathways
, it could influence processes such as protein synthesis, cell growth, and cell cycle progression.
Result of Action
, it could potentially influence cell growth and proliferation, and could have implications in conditions such as cancer.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, some related compounds are recommended to be stored in a dark place under an inert atmosphere at 2-8°C .
properties
IUPAC Name |
tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h8-9H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAVMBFYUHHLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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